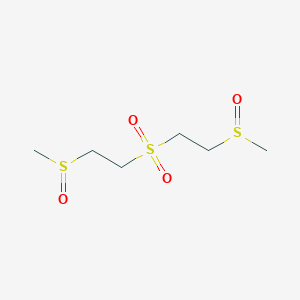
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is not fully understood. However, it has been suggested that it exerts its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been shown to inhibit the growth of various microbial and fungal strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microbial and fungal strains, and act as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile. One of the areas of interest is its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to elucidate its mechanism of action and to explore its potential applications in other scientific research fields, such as material science and environmental science.
In conclusion, 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in other scientific research fields.
Métodos De Síntesis
The synthesis of 2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile can be achieved through various methods. One of the commonly used methods is the reaction of 2-aminobenzothiazole with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antitumor, antimicrobial, and antifungal activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
157764-00-6 |
|---|---|
Nombre del producto |
2-(4-Chloro-1,3-benzothiazol-2-yl)acetonitrile |
Fórmula molecular |
C9H5ClN2S |
Peso molecular |
208.67 g/mol |
Nombre IUPAC |
2-(4-chloro-1,3-benzothiazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5ClN2S/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2 |
Clave InChI |
QCHFTVBMHNKVQH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC#N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(S2)CC#N |
Sinónimos |
2-Benzothiazoleacetonitrile,4-chloro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















